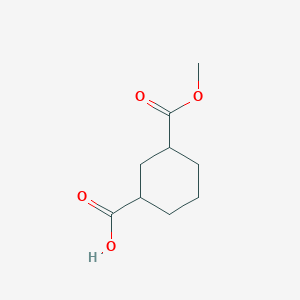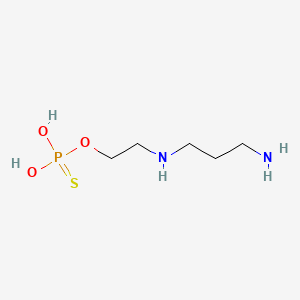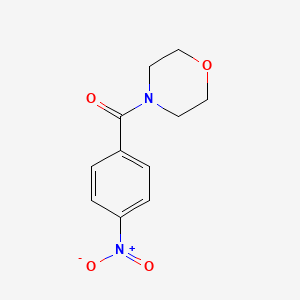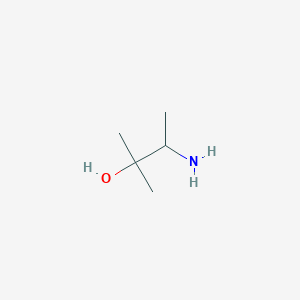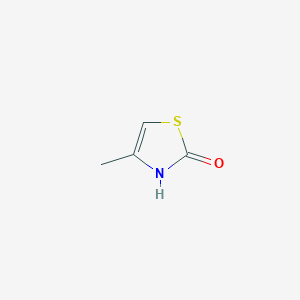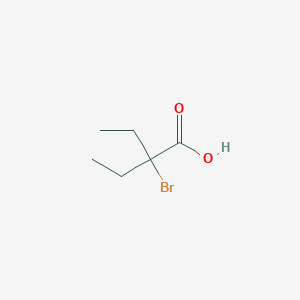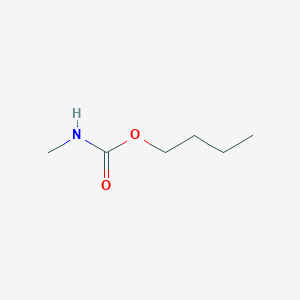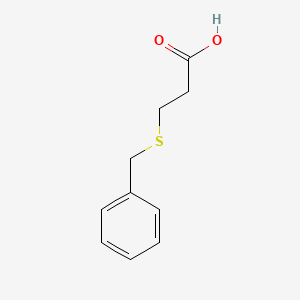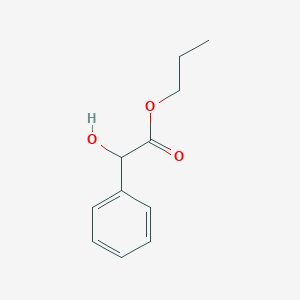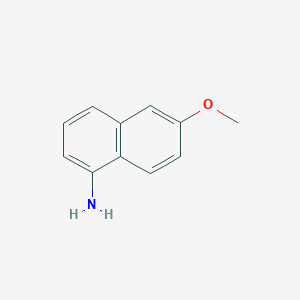
6-甲氧基萘-1-胺
描述
6-Methoxynaphthalen-1-amine (6-MNA) is an aromatic heterocyclic amine and a common component of many industrial chemicals and consumer products. It is a colorless, crystalline solid with a melting point of 128 °C and a boiling point of 213 °C. 6-MNA is used in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the production of dyes, fragrances, and plastics.
科学研究应用
合成和表征
- 6-甲氧基萘-1-胺已被用于合成各种化合物。例如,使用6-甲氧基萘-1-胺合成了4-(6-甲氧基萘-2-基)-2-苄基噻唑啉,展示了其在创建复杂化学结构中的实用性 (Ai, 2008)。
药物应用
- 它已参与制备药物化合物。例如,通过涉及6-甲氧基萘-1-胺的反应制备了N-(2,2-二苯基乙基)-2-(6-甲氧基萘-2-基)丙酰胺,表明了其在药物合成中的重要性 (Manolov, Ivanov, & Bojilov, 2021)。
立体化学中的分辨剂
- 6-甲氧基萘-1-胺已被用于设计新型酸性分辨剂,例如在创建6-甲氧基-2-萘基乙酸(6-MNGA)中,展示了与其他试剂相比对某些化合物具有更好的手性识别能力 (Takayoshi, Kobayashi, & Saigo, 2005)。
催化和绿色化学
- 该化合物被用作环保化学过程中的中间体。例如,在生产萘普生时,使用6-甲氧基萘-1-胺作为中间体,利用二甲基碳酸酯等绿色试剂进行甲基化 (Yadav & Salunke, 2013)。
分析化学
- 在分析化学中,6-甲氧基萘-1-胺的衍生物已被用作高效液相色谱(HPLC)分析各种生物化合物的荧光标记试剂 (Gatti, Cavrini, Roveri, & Pinzauti, 1990)。
抗癌研究
- 6-甲氧基萘-1-胺的衍生物在抗癌研究中显示出潜力。例如,合成并评估了4-(4-甲氧基萘-1-基)-5-芳基嘧啶-2-胺的抑制癌细胞生长能力 (Liu, Wang, Peng, & Li, 2020)。
作用机制
Target of Action
6-Methoxynaphthalen-1-amine is primarily targeted towards bacterial strains. It has been synthesized and evaluated for its potential antibacterial activity . The compound’s primary targets are the bacterial strains including three Gram-positive strains (Streptococcus pneumonia, Bacillus subtilis, and Staphylococcus aureus) and two Gram-negative strains (Escherichia coli and Salmonella typhimurium) .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to antibacterial activity
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria, leading to their inhibition or death .
Result of Action
The primary result of the action of 6-Methoxynaphthalen-1-amine is its antibacterial activity. It has shown potent antibacterial activity against various bacterial strains
安全和危害
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
生化分析
Biochemical Properties
6-Methoxynaphthalen-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 6-Methoxynaphthalen-1-amine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 6-Methoxynaphthalen-1-amine can bind to certain receptors, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of 6-Methoxynaphthalen-1-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 6-Methoxynaphthalen-1-amine can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Moreover, it can modulate the expression of genes involved in apoptosis, thereby affecting cell death and survival rates. The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 6-Methoxynaphthalen-1-amine exerts its effects through several mechanisms. One primary mechanism involves its binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For instance, 6-Methoxynaphthalen-1-amine can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 6-Methoxynaphthalen-1-amine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type. In some cases, prolonged exposure to 6-Methoxynaphthalen-1-amine can lead to adaptive changes in cellular responses, such as increased resistance to apoptosis or altered metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Methoxynaphthalen-1-amine in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as enhancing cognitive function or reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and receptors in the liver and brain, leading to cellular damage and dysfunction.
Metabolic Pathways
6-Methoxynaphthalen-1-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can then undergo further biotransformation or be excreted from the body. The compound’s metabolism can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6-Methoxynaphthalen-1-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, 6-Methoxynaphthalen-1-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
6-Methoxynaphthalen-1-amine exhibits distinct subcellular localization patterns, which can affect its activity and function. It has been observed to localize to the endoplasmic reticulum (ER) and mitochondria, where it can interact with various enzymes and proteins involved in metabolic processes . The compound’s localization is likely directed by specific targeting signals or post-translational modifications, which ensure its proper distribution within the cell.
属性
IUPAC Name |
6-methoxynaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKNPNIVLBZAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312885 | |
| Record name | 6-methoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5302-77-2 | |
| Record name | NSC263822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





